4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that integrates multiple functional groups, including an oxazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
5-methyl-4-[(4-pyrimidin-4-ylpiperazin-1-yl)methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-11-12(8-16-19-11)9-17-4-6-18(7-5-17)13-2-3-14-10-15-13/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMBRIPJNPJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through condensation reactions involving amidines and β-dicarbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine and pyrimidine rings, potentially leading to the formation of amine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of an oxazole ring with a piperazine and pyrimidine ring is relatively rare, making it a valuable compound for further research and development.
Biological Activity
The compound 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 259.313 g/mol . The compound features a pyrimidine ring substituted with a piperazine moiety and an oxazole group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxazolo[5,4-d]pyrimidine derivatives, which include compounds structurally related to this compound. These derivatives have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Lung Carcinoma (A549) | 6.5 | |
| Breast Adenocarcinoma (MCF7) | 7.2 | |
| Metastatic Colon Adenocarcinoma (LoVo) | 8.1 | |
| Primary Colon Adenocarcinoma (HT29) | 9.0 |
These compounds were also found to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and various kinases associated with tumor growth and metastasis .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinases : It has been shown to inhibit adenosine kinase and Aurora A kinase, which are critical for cell cycle regulation and proliferation .
- Induction of Apoptosis : The compound activates the caspase cascade, leading to programmed cell death in cancer cells .
- Anti-Angiogenic Properties : By inhibiting angiogenesis, it reduces the blood supply to tumors, thereby limiting their growth potential .
Other Biological Activities
In addition to its anticancer properties, derivatives of this compound have been explored for other biological activities:
- Antiviral Activity : Some studies suggest potential antiviral effects against specific viral strains by inhibiting viral replication mechanisms .
- Immunosuppressive Effects : Certain oxazolo[5,4-d]pyrimidines have demonstrated immunosuppressive properties that could be beneficial in treating autoimmune diseases .
Case Studies
A notable case study involved the synthesis and evaluation of several oxazolo[5,4-d]pyrimidine derivatives where researchers reported that modifications at the oxazole position significantly enhanced anticancer activity while maintaining low toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
